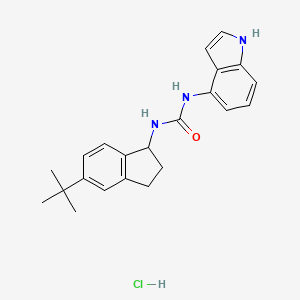
ABT-102 (HCl salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT-102 (HCl salt) is a potent and highly selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor. This compound is known for its ability to inhibit agonist-evoked increases in intracellular calcium levels, making it a valuable tool in the study of pain and inflammation .
Preparation Methods
The preparation of ABT-102 (HCl salt) involves several synthetic routes and reaction conditions. One common method is the hot-melt extrusion technique, which includes the use of hydrophilic polymers and surfactants to enhance the solubility and permeability of the compound . The process typically involves the following steps:
Mixing: The poorly soluble model drug ABT-102 is mixed with a hydrophilic polymer and surfactants.
Extrusion: The mixture is subjected to hot-melt extrusion to form an amorphous solid dispersion.
Cooling and Milling: The extrudate is cooled and milled to obtain a fine powder.
Salt Formation: The hydrochloride salt is formed by reacting the base compound with hydrochloric acid.
Chemical Reactions Analysis
ABT-102 (HCl salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ABT-102 may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .
Scientific Research Applications
ABT-102 (HCl salt) has a wide range of scientific research applications, including:
Mechanism of Action
ABT-102 (HCl salt) exerts its effects by selectively antagonizing the TRPV1 receptor. This receptor is involved in the detection and regulation of body temperature and pain. By blocking the activation of TRPV1, ABT-102 effectively reduces the sensation of pain and inflammation. The molecular targets and pathways involved include the inhibition of calcium influx and the attenuation of downstream signaling pathways associated with pain and inflammation .
Comparison with Similar Compounds
ABT-102 (HCl salt) is unique in its high selectivity and potency as a TRPV1 antagonist. Similar compounds include:
Capsazepine: Another TRPV1 antagonist, but with lower selectivity and potency compared to ABT-102.
SB-366791: A selective TRPV1 antagonist, but with different pharmacokinetic properties.
AMG-517: A potent TRPV1 antagonist, but with a different chemical structure and mechanism of action.
The uniqueness of ABT-102 lies in its ability to potently and reversibly increase heat pain thresholds and reduce the painfulness of suprathreshold oral and cutaneous heat .
Properties
Molecular Formula |
C22H26ClN3O |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-4-yl)urea;hydrochloride |
InChI |
InChI=1S/C22H25N3O.ClH/c1-22(2,3)15-8-9-16-14(13-15)7-10-20(16)25-21(26)24-19-6-4-5-18-17(19)11-12-23-18;/h4-6,8-9,11-13,20,23H,7,10H2,1-3H3,(H2,24,25,26);1H |
InChI Key |
UYRSGHYUADZCMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=CN4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate, xsodium salt yhydrate](/img/structure/B12513400.png)



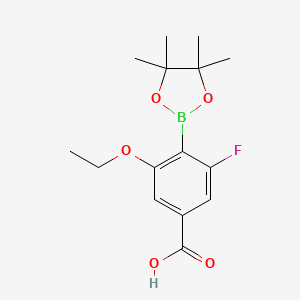
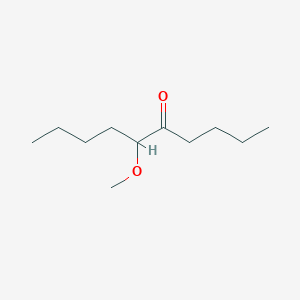
![2,3,4,5,6-Pentafluorophenyl 3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12513455.png)
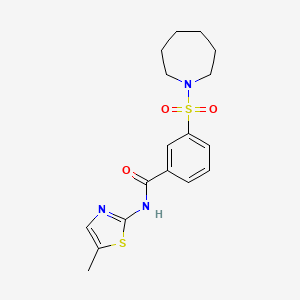
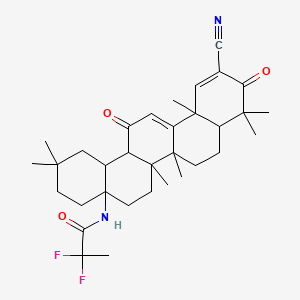

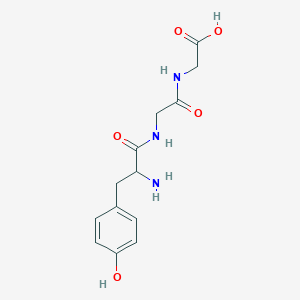
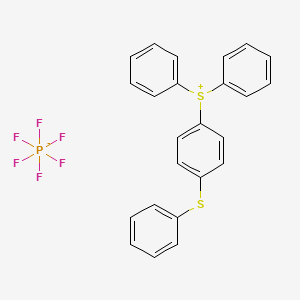
![2-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B12513502.png)

